molecular formula C23H36O5 B12707180 1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate CAS No. 84006-72-4

1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate

Cat. No.: B12707180
CAS No.: 84006-72-4
M. Wt: 392.5 g/mol
InChI Key: RTACBFFTGVMKMY-UHFFFAOYSA-N
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Description

1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate is a chemical compound with the molecular formula C23H36O4. It is known for its unique structure, which includes a phenoxyacetyl group and an undecanoate ester. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate typically involves the esterification of 1-methyl-2-propanol with phenoxyacetic acid, followed by the reaction with undecanoic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phenoxyacetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate involves its interaction with specific molecular targets and pathways. The phenoxyacetyl group can interact with enzymes and receptors, modulating their activity. The undecanoate ester may enhance the compound’s lipophilicity, facilitating its transport across cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-((phenoxyacetyl)oxy)propyl decanoate
  • 1-Methyl-2-((phenoxyacetyl)oxy)propyl dodecanoate
  • 1-Methyl-2-((phenoxyacetyl)oxy)propyl octanoate

Uniqueness

1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate is unique due to its specific chain length and the presence of the phenoxyacetyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

84006-72-4

Molecular Formula

C23H36O5

Molecular Weight

392.5 g/mol

IUPAC Name

3-(2-phenoxyacetyl)oxybutan-2-yl undecanoate

InChI

InChI=1S/C23H36O5/c1-4-5-6-7-8-9-10-14-17-22(24)27-19(2)20(3)28-23(25)18-26-21-15-12-11-13-16-21/h11-13,15-16,19-20H,4-10,14,17-18H2,1-3H3

InChI Key

RTACBFFTGVMKMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)COC1=CC=CC=C1

Origin of Product

United States

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